molecular formula C17H20N2O5S2 B11165614 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11165614
M. Wt: 396.5 g/mol
InChI Key: GTLJSZHVXNOQFO-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the core thiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide exhibit various biological activities:

Anticancer Properties

Thiazole derivatives have been reported to inhibit specific enzymes involved in cancer progression. The compound's unique structure may enhance its efficacy against cancer cells by targeting pathways critical for tumor growth. For instance:

  • In vitro studies have shown that thiazole derivatives can inhibit DNA synthesis and induce apoptosis in cancer cell lines .
  • Molecular docking studies suggest potential interactions with key proteins involved in cancer cell proliferation .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways is also of interest. Similar compounds have demonstrated:

  • Inhibition of pro-inflammatory cytokines.
  • Reduction of inflammatory markers in various models .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring may contribute to:

  • Inhibition of bacterial growth.
  • Activity against fungal pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to This compound , demonstrating its potential applications:

StudyFocusFindings
Du et al. (2013)Anticancer activityIdentified potent inhibitors targeting thymidylate synthase with IC50 values ranging from 0.47–1.4 µM .
Ahsan et al. (2021)Dual antimicrobial and anticancer effectsShowed significant activity against various cancer cell lines while also inhibiting microbial growth .
Dovepress StudySynthesis and molecular dockingHighlighted the potential interactions with dihydrofolate reductase, suggesting a mechanism for anticancer activity .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and potential applications. Its specific structure allows for diverse chemical reactions and interactions, making it a valuable compound for various scientific and industrial purposes.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, a tetrahydrothiophene moiety, and a dimethoxyphenyl group, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₀N₂O₅S₂
  • Molecular Weight : 372.48 g/mol
  • Key Functional Groups : Thiazole ring, dimethoxyphenyl group, dioxo tetrahydrothiophene.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The compound may inhibit enzymes involved in inflammation pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance:

  • COX Inhibition : The anti-cyclooxygenase activity of thiazole derivatives has been evaluated using modified protocols, showing potential inhibition comparable to standard drugs like aspirin .
  • 5-LOX Activity : The compound's inhibitory effects on 5-lipoxygenase were assessed through absorbance measurements post-incubation with linoleic acid as a substrate .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The unique combination of functional groups in this compound may enhance its efficacy against various pathogens. Studies have shown that similar compounds can exhibit significant antibacterial and antifungal activities.

Anticancer Potential

Several studies have highlighted the anticancer potential of thiazole derivatives. For example:

  • Compounds structurally related to the target compound have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results in inhibiting cell proliferation in colorectal and breast cancer cell lines .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The presence of the thiazole and tetrahydrothiophene moieties allows for interaction with specific enzymes involved in inflammatory and cancerous pathways.
  • Receptor Binding : The dimethoxyphenyl group may facilitate binding to various biological receptors, leading to modulation of cellular signaling pathways.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimizing synthesis routes can enhance yield and purity using techniques such as solvent-free reactions or mechanochemical methods.

Case Studies and Research Findings

StudyFindings
Ahmad et al. (2021)Evaluated COX-1 inhibition with promising results indicating potential anti-inflammatory properties .
Jan et al. (2020)Assessed 5-LOX inhibitory activities, demonstrating significant inhibition at varying concentrations .
MDPI Study (2023)Identified anticancer properties through NCI-60 cell line screening with notable cytostatic activity against multiple cancer types .

Properties

Molecular Formula

C17H20N2O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H20N2O5S2/c1-10-15(16(20)19-12-6-7-26(21,22)9-12)25-17(18-10)11-4-5-13(23-2)14(8-11)24-3/h4-5,8,12H,6-7,9H2,1-3H3,(H,19,20)

InChI Key

GTLJSZHVXNOQFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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